N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide
Description
N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of dichlorophenyl, hydroxypropyl, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c19-16-6-5-14(10-17(16)20)12-21(7-2-8-23)18(24)11-13-3-1-4-15(9-13)22(25)26/h1,3-6,9-10,23H,2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRNMHNSJHNNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)N(CCCO)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichlorobenzyl chloride: This can be achieved by chlorination of 3,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of 3-hydroxypropylamine: This involves the reaction of propylene oxide with ammonia under controlled conditions.
Synthesis of 3-nitroacetophenone: This can be prepared by nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid.
Final coupling reaction: The final step involves the reaction of 3,4-dichlorobenzyl chloride, 3-hydroxypropylamine, and 3-nitroacetophenone in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of an amine from the nitro group.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-2-(3-nitrophenyl)acetamide
- N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(4-nitrophenyl)acetamide
- N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-aminophenyl)acetamide
Uniqueness
N-[(3,4-dichlorophenyl)methyl]-N-(3-hydroxypropyl)-2-(3-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of dichlorophenyl, hydroxypropyl, and nitrophenyl groups makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
